molecular formula C23H21NO4S B491602 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide CAS No. 518320-90-6

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B491602
CAS No.: 518320-90-6
M. Wt: 407.5g/mol
InChI Key: JYAPLDZBJOZAHD-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a naphtho[1,2-b]furan core substituted with acetyl and methyl groups at positions 3 and 2, respectively, linked to a 2,5-dimethylbenzenesulfonamide moiety. This compound belongs to a class of molecules identified as selective inhibitors of triple-negative breast cancer (TNBC) through virtual screening and experimental validation .

Subsequent 2D fingerprint-based clustering (ECFP6 and FCFP6) refined the selection, leading to its identification as a potent TNBC inhibitor with IC50 values in the low micromolar range .

Properties

IUPAC Name

N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c1-13-9-10-14(2)21(11-13)29(26,27)24-20-12-19-22(15(3)25)16(4)28-23(19)18-8-6-5-7-17(18)20/h5-12,24H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAPLDZBJOZAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Naphthofuran Core Preparation

The naphtho[1,2-b]furan backbone is synthesized via cyclization of 1-naphthol derivatives. For example, 1-naphthol undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 3-acetyl-1-naphthol. Subsequent methylation at the 2-position using methyl iodide and a base (e.g., K₂CO₃) generates 3-acetyl-2-methyl-1-naphthol. Cyclization to form the furan ring is achieved via acid-catalyzed dehydration (e.g., H₂SO₄) at 80–100°C.

Key Reaction Conditions :

StepReagents/ConditionsYield (%)
Friedel-Crafts acylationAcetyl chloride, AlCl₃, DCM, 0°C75–80
MethylationCH₃I, K₂CO₃, DMF, 60°C85–90
CyclizationH₂SO₄, 90°C, 4 h70–75

Sulfonation of the Naphthofuran Intermediate

Sulfonation at the 5-position of the naphthofuran core is critical for subsequent amidation. Chlorosulfonic acid (ClSO₃H) in chlorobenzene or carbon tetrachloride at 0–5°C selectively sulfonates the aromatic ring, yielding 5-sulfonyl chloride-naphthofuran derivatives. Excess ClSO₃H ensures complete conversion, while controlled temperature minimizes side reactions.

Optimized Sulfonation Protocol :

  • Reagents : Chlorosulfonic acid (1.2–1.5 eq), chlorobenzene (solvent).

  • Conditions : 0–5°C, 2–3 h, under N₂ atmosphere.

  • Workup : Quench with ice water, extract with DCM, concentrate under vacuum.

  • Yield : 80–85%.

Amidation with 2,5-Dimethylbenzenesulfonamide

The sulfonyl chloride intermediate reacts with 2,5-dimethylbenzenesulfonamide in the presence of a base (e.g., pyridine or Et₃N) to form the target sulfonamide. The reaction proceeds via nucleophilic acyl substitution, with the amine group attacking the electrophilic sulfur center.

Amidation Reaction Parameters :

ParameterValue
SolventTetrahydrofuran (THF)
BaseTriethylamine (2.0 eq)
Temperature25°C (room temperature)
Reaction Time12–16 h
Yield70–75%

Post-reaction purification via recrystallization (ethanol/water) enhances purity to >98%.

Catalytic Hydrogenation for Nitro-Group Reduction (if applicable)

In analogous syntheses (e.g., 2-methyl-5-aminobenzenesulfonamide), nitro groups are reduced to amines using hydrogenation catalysts such as 10% Pd/C or Raney nickel under high-pressure H₂ (3–5 bar). For the target compound, if nitro intermediates are involved, similar conditions apply:

Hydrogenation Conditions :

  • Catalyst : 5% Pd/C (10 wt% of substrate).

  • Solvent : Methanol or ethyl acetate.

  • Pressure : 4 bar H₂, 50–60°C, 6–8 h.

  • Yield : 90–95%.

Analytical Validation and Purity Assessment

1H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.95–7.45 (m, 6H, aromatic), 2.65 (s, 3H, CH₃), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Industrial Scalability and Environmental Considerations

The patent-prioritized route using chlorosulfonic acid and catalytic hydrogenation offers scalability due to:

  • Cost-Effectiveness : ClSO₃H is cheaper than alternative sulfonating agents.

  • Reduced Waste : Catalytic hydrogenation avoids stoichiometric metal reductants (e.g., SnCl₂), minimizing heavy-metal waste .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Compounds and Their Activities
Compound Name Substituents (Naphthofuran Ring) Benzene Ring Substituents IC50 (TNBC Cell Lines) Selectivity (Normal Cells) Target Protein
Target Compound 3-acetyl, 2-methyl 2,5-dimethyl 2–3 μM No inhibition (MCF-7/MCF-10A) TNBC-specific mechanism
2-5 (Ester derivative) Ester group 2,5-dimethyl <2 μM Not reported Mcl-1
2-5-COOH (Hydrolyzed form of 2-5) Carboxylic acid 2,5-dimethyl >20 μM Not reported N/A
C10 Unsubstituted 2,5-dimethyl 2.32–3.45 μM Selective Mcl-1
2-11 Varied Varied Not quantified Not reported HDP (antimalarial)
2-9 Varied Varied Not quantified Not reported STAT3

Key Findings from Structural Comparisons

Role of Ester vs. Carboxylic Acid Groups :

  • The ester derivative 2-5 exhibits potent activity (IC50 <2 μM), while its hydrolyzed carboxylic acid analog 2-5-COOH shows a >10-fold reduction in potency (IC50 >20 μM) . This underscores the importance of the ester group in maintaining inhibitory activity, likely due to enhanced membrane permeability or target binding.

Impact of Acetyl and Methyl Substituents :

  • The target compound incorporates 3-acetyl and 2-methyl groups on the naphthofuran ring, which may improve steric compatibility with TNBC-specific targets compared to unsubstituted analogs like C10 (IC50 2.32–3.45 μM) . These substituents could modulate electron distribution and hydrophobic interactions, enhancing selectivity.

Diverse Targets Within the Scaffold: Despite structural similarities, analogs like 2-11 and 2-9 inhibit unrelated targets (HDP and STAT3), highlighting the scaffold's adaptability . This flexibility suggests that minor modifications can redirect activity toward different biological pathways.

Biological Activity

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the family of naphthofuran derivatives. These compounds are recognized for their significant biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
CAS Number 333351-29-4
Molecular Formula C24H23NO4S
Molar Mass 421.51 g/mol

The compound features a naphthofuran core with an acetyl group and a benzenesulfonamide moiety, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation. This inhibition can lead to reduced inflammatory responses or slowed tumor growth.
  • Receptor Modulation : It can bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration : The compound may affect the expression of genes associated with disease states, enhancing therapeutic effects.

Biological Activities

Research has indicated several promising biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect is likely due to its ability to modulate key signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Research reported in Antibiotics demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Case Study 3: Anti-inflammatory Mechanism

In an animal model of arthritis, treatment with this compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups .

Q & A

Q. What are the optimal synthetic pathways for preparing N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide?

  • Methodological Answer : The synthesis of naphthofuran-sulfonamide derivatives typically involves multi-step reactions. Key steps include:
  • Sulfonylation : Reacting the naphthofuran precursor (e.g., 3-acetyl-2-methylnaphtho[1,2-b]furan-5-amine) with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve high purity.
  • Critical Parameters : Temperature control (<25°C during sulfonylation) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to minimize side products.

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Sulfonylation2,5-dimethylbenzenesulfonyl chloride, TEA, DCM, rt, 6h75–85
PurificationSilica gel (EtOAc/Hexane 3:7)>95% purity

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., acetyl and methyl groups on the naphthofuran core) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C24_{24}H22_{22}N2_{2}O4_{4}S) with <2 ppm error.
  • X-ray Crystallography : Resolve crystal structure using SHELX software for unambiguous confirmation of stereochemistry .

Q. What preliminary biological assays are recommended to evaluate its anticancer potential?

  • Methodological Answer :
  • Cell Viability Assays : Use MTT or CellTiter-Glo® on triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) with IC50_{50} determination .
  • Selectivity Screening : Compare efficacy against non-cancerous epithelial cells (e.g., MCF-10A) to assess therapeutic index.
  • Mechanistic Insight : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or NF-κB pathway inhibition .

Advanced Research Questions

Q. How does the substitution pattern on the benzenesulfonamide moiety influence bioactivity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with varying substituents (e.g., halogens, methyl groups) and testing them in parallel. Key findings from analogous compounds include:
  • Electron-Withdrawing Groups (e.g., Br at para position) enhance binding to hydrophobic enzyme pockets .
  • Steric Effects : Bulkier groups (e.g., 2,5-dimethyl) may reduce solubility but improve target specificity .

Table 2 : SAR Data from Related Naphthofuran-Sulfonamides

SubstituentIC50_{50} (TNBC, μM)NF-κB Inhibition (%)
4-Bromo0.4578
2,5-Dimethyl0.6265
Unsubstituted1.2040

Q. What strategies can resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal Validation : Use alternative assays (e.g., ATP-based vs. resazurin-based viability tests) to confirm activity .
  • Meta-Analysis : Compare data across studies with similar substituents (e.g., 4-bromo vs. 2,5-dimethyl analogs) to identify trends .

Q. How can computational methods aid in target identification for this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase or NF-κB pathway proteins (e.g., IKKβ) using AutoDock Vina to predict binding modes .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., sulfonamide oxygen as hydrogen-bond acceptor) .
  • MD Simulations : Assess binding stability over 100-ns trajectories to prioritize targets for experimental validation.

Data Interpretation and Optimization

Q. What analytical methods are suitable for stability studies under physiological conditions?

  • Methodological Answer :
  • HPLC-UV/MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C over 24h .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order decay models.
  • Degradation Products : Isolate and characterize by LC-MS/MS to identify vulnerable functional groups (e.g., acetyl hydrolysis).

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